Cas no 153435-70-2 (6-bromo-N,N-dimethylpyridine-2-carboxamide)
6-bromo-N,N-dimethylpyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 6-BROMO-N,N-DIMETHYLPICOLINAMIDE
- MB14272
- 2-Pyridinecarboxamide, 6-bromo-N,N-dimethyl-
- C91406
- 6-bromo-N,N-dimethylpyridine-2-carboxamide
-
- Inchi: 1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3
- InChI Key: QDSGPWDYMOHCFA-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(N(C)C)=O)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 1.7
- Topological Polar Surface Area: 33.2
6-bromo-N,N-dimethylpyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1229522-0.05g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 0.05g |
$84.0 | 2023-07-10 | |
| Enamine | EN300-1229522-0.1g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 0.1g |
$124.0 | 2023-07-10 | |
| Enamine | EN300-1229522-0.25g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 0.25g |
$178.0 | 2023-07-10 | |
| Enamine | EN300-1229522-0.5g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 0.5g |
$331.0 | 2023-07-10 | |
| Enamine | EN300-1229522-1.0g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 1.0g |
$442.0 | 2023-07-10 | |
| Enamine | EN300-1229522-2.5g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 2.5g |
$867.0 | 2023-07-10 | |
| Enamine | EN300-1229522-5.0g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 5.0g |
$1280.0 | 2023-07-10 | |
| Enamine | EN300-1229522-10.0g |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 10.0g |
$1900.0 | 2023-07-10 | |
| 1PlusChem | 1P028O1D-50mg |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 50mg |
$161.00 | 2024-06-20 | |
| 1PlusChem | 1P028O1D-100mg |
6-bromo-N,N-dimethylpyridine-2-carboxamide |
153435-70-2 | 95% | 100mg |
$209.00 | 2024-06-20 |
6-bromo-N,N-dimethylpyridine-2-carboxamide Related Literature
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 6-bromo-N,N-dimethylpyridine-2-carboxamide
6-Bromo-N,N-Dimethylpyridine-2-Carboxamide: A Comprehensive Overview
6-Bromo-N,N-Dimethylpyridine-2-Carboxamide (CAS No: 153435-70-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, pharmacology, and materials science. This compound is characterized by its pyridine ring system, which serves as a foundational framework for various functional groups, including the bromine atom at the 6-position and the N,N-dimethylcarboxamide group at the 2-position. The combination of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule in both academic research and industrial applications.
The synthesis of 6-bromo-N,N-dimethylpyridine-2-carboxamide involves a series of well-established organic reactions, including nucleophilic substitutions, amidations, and brominations. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the growing demand for sustainable chemical processes. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields, further enhancing its accessibility for large-scale production.
One of the most notable applications of 6-bromo-N,N-dimethylpyridine-2-carboxamide is in medicinal chemistry. The compound has been utilized as a key intermediate in the development of novel drug candidates targeting various therapeutic areas, such as cancer, inflammation, and infectious diseases. Its pyridine ring provides a rigid structure that facilitates interactions with biological targets, while the bromine substituent introduces additional functionality for further chemical modifications.
In addition to its role in drug discovery, 6-bromo-N,N-dimethylpyridine-2-carboxamide has found applications in materials science. The compound serves as a precursor for the synthesis of advanced materials, including polymers and coordination complexes. Recent studies have demonstrated its potential in creating stimuli-responsive materials that exhibit reversible changes in properties under external conditions such as temperature or pH levels.
The chemical stability of 6-bromo-N,N-dimethylpyridine-2-carboxamide is another attribute that contributes to its utility. The molecule exhibits excellent thermal stability, allowing it to withstand harsh reaction conditions during synthesis and processing. Furthermore, its solubility properties make it suitable for use in both polar and non-polar solvents, broadening its applicability across diverse experimental setups.
From an environmental perspective, researchers have increasingly focused on understanding the eco-friendly aspects of 6-bromo-N,N-dimethylpyridine-2-carboxamide. Studies have evaluated its biodegradability and toxicity profiles to assess its potential impact on ecosystems. These investigations are crucial for ensuring that the compound's use aligns with global sustainability goals and regulatory standards.
In conclusion, 6-bromo-N,N-dimethylpyridine-2-carboxamide (CAS No: 153435-70-2) stands out as a multifaceted compound with significant implications across various scientific disciplines. Its structural features, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for addressing contemporary challenges in chemistry and beyond.
153435-70-2 (6-bromo-N,N-dimethylpyridine-2-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)